molecular formula C22H25N3O5 B5188035 benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate

benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate

Cat. No.: B5188035
M. Wt: 411.5 g/mol
InChI Key: JRZSYBZCORPFOK-UHFFFAOYSA-N
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Description

Benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its complex structure, which includes a benzyl group, a cyclopentylamino group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate typically involves a multi-step process. One common method involves the reaction of benzyl chloroformate with N-(1-cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-amine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to avoid decomposition of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitrobenzene derivatives, while reduction may produce aniline derivatives .

Scientific Research Applications

Benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (s)-(1-(cyclopentylamino)-1-oxopropan-2-yl)carbamate: Similar in structure but lacks the nitrophenyl group.

    4-Nitrophenyl chloroformate: Used in the synthesis of carbamates and has similar reactivity.

    Methyl carbamate: A simpler carbamate with different applications.

Uniqueness

Benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

benzyl N-[1-(cyclopentylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c26-21(23-18-8-4-5-9-18)20(14-16-10-12-19(13-11-16)25(28)29)24-22(27)30-15-17-6-2-1-3-7-17/h1-3,6-7,10-13,18,20H,4-5,8-9,14-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZSYBZCORPFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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